1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole
Overview
Description
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole, also known as DETA, is a pyrrole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DETA is a synthetic compound that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential as a pesticide. In materials science, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles.
Mechanism Of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical And Physiological Effects
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole inhibits the proliferation of cancer cells, induces apoptosis, and causes cell cycle arrest. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has anti-tumor and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is also stable and can be stored for long periods. However, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a toxic compound, and caution should be exercised when handling it.
Future Directions
There are several future directions for the research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole. One direction is to investigate the mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in more detail. Another direction is to explore the potential applications of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in medicine, agriculture, and materials science. In addition, future studies should focus on the toxicity of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole and its potential side effects.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a pyrrole-based compound that has potential applications in various fields, including medicine, agriculture, and materials science. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood, but it has been shown to have anti-tumor and anti-inflammatory properties. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments, but caution should be exercised when handling it. Future research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole should focus on investigating its mechanism of action, exploring its potential applications, and assessing its toxicity and potential side effects.
properties
CAS RN |
136927-43-0 |
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Product Name |
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole |
Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[1-(2,2-diethoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H16Cl3NO3/c1-3-18-10(19-4-2)8-16-7-5-6-9(16)11(17)12(13,14)15/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
JEWBPPYQIWODOS-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
Canonical SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
synonyms |
1-(2,2-DIETHOXYETHYL)-2-TRICHLOROACETYLPYRROLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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